Drofenine
Overview
Description
Drofenine is an antimuscarinic antispasmodic drug used for relaxing smooth muscle. It is commonly used to treat conditions such as dysmenorrhea, and pain in the gastrointestinal tract, biliary passages, and urogenital tract . This compound works by increasing the levels of the protein TRPV3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Drofenine can be synthesized through the esterification of 2-cyclohexyl-2-phenylacetic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, this compound hydrochloride is produced by reacting this compound with hydrochloric acid to form the hydrochloride salt. This process ensures better stability and solubility of the compound for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Drofenine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Drofenine has several scientific research applications:
Chemistry: Used as a probe to study esterification and substitution reactions.
Biology: Investigated for its effects on smooth muscle relaxation and protein TRPV3 modulation.
Medicine: Used in the treatment of dysmenorrhea and gastrointestinal pain.
Industry: Utilized in the production of antispasmodic medications.
Mechanism of Action
Drofenine exerts its effects by acting as an antimuscarinic agent. It inhibits muscarinic receptors, leading to the relaxation of smooth muscles. Additionally, this compound increases the levels of the protein TRPV3, which plays a role in calcium ion flux and cellular signaling pathways .
Comparison with Similar Compounds
Drofenine is similar to other antimuscarinic antispasmodic drugs such as:
2-aminoethoxydiphenylboronate (2-APB): Both compounds act on TRPV3, but this compound has greater selectivity and potency.
Carvacrol: Similar in function but this compound is more cytotoxic and selective for TRPV3.
This compound’s uniqueness lies in its higher selectivity for TRPV3 and its potent antispasmodic effects .
Properties
CAS No. |
1679-76-1 |
---|---|
Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate |
InChI |
InChI=1S/C20H31NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3 |
InChI Key |
AGJBLWCLQCKRJP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2 |
Appearance |
Solid powder |
Key on ui other cas no. |
1679-76-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
548-66-3 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
>53.1 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cycloadiphenine cycloadiphenine hydrochloride drofenine hexahydroadiphenine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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